6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine
Description
6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine (CAS: 1361116-03-1; InChIKey: KYNFSMURVCMEPV-UHFFFAOYSA-N) is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 2-position and a pyrrolidin-1-ylmethyl moiety at the 6-position. This structure combines the aromaticity of pyridine with the flexibility of the pyrrolidine ring, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
6-(pyrrolidin-1-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H15N3/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2,(H2,11,12) |
InChI Key |
XEGRAYHHRMYEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 6-(pyrrolidin-1-ylmethyl)pyridin-2-amine, emphasizing differences in substituents, heterocyclic cores, and biological relevance.
Key Comparisons
Core Heterocycle Differences Pyridine vs. This may improve binding to enzymatic targets like kinases. Pyrrolidine vs.
Substituent Effects N-Methylation: The N-methylated analog () exhibits higher lipophilicity (estimated logP ~2.5) due to reduced polarity, which may enhance blood-brain barrier penetration compared to the unmethylated parent compound . Schiff Bases: Substituted benzylidene groups in Schiff bases () introduce electron-withdrawing or donating groups (e.g., Br, NO₂), modulating antimicrobial efficacy. For example, bromo-substituted derivatives show enhanced activity against E. coli .
Structural and Physicochemical Insights
- Solubility : Pyrrolidine-containing compounds generally exhibit moderate aqueous solubility due to the amine group’s basicity. Piperidine analogs may show lower solubility due to increased hydrophobicity .
- Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or reductive amination, suggesting feasible routes for 6-(pyrrolidin-1-ylmethyl)pyridin-2-amine involving pyridine alkylation with pyrrolidine derivatives .
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